2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a trifluoromethylphenyl group, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves multiple steps. One common method includes the reaction of 4-chlorophenyl ethyl ketone with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyphenyl acetic acid and thioamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl group.
Benzimidazoles: A class of compounds with a similar imidazolidinone structure.
Uniqueness
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethylphenyl group, in particular, enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C27H23ClF3N3O3S |
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Molecular Weight |
562.0 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23ClF3N3O3S/c1-37-22-11-9-20(10-12-22)32-24(35)16-23-25(36)34(21-4-2-3-18(15-21)27(29,30)31)26(38)33(23)14-13-17-5-7-19(28)8-6-17/h2-12,15,23H,13-14,16H2,1H3,(H,32,35) |
InChI Key |
XPECQGBCFKSXPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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